N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
“N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with an azepane ring, an indole moiety, and an oxoacetamide group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Mechanism of Action
Target of Action
Similar compounds with an indole structure have been reported to inhibit tubulin polymerization . Tubulin is a protein that plays a crucial role in cell division, and its polymerization and depolymerization are essential for the formation of the mitotic spindle .
Mode of Action
Compounds with similar structures have been shown to inhibit tubulin polymerization . This suggests that N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide might interact with tubulin, preventing it from forming polymers and thus disrupting cell division .
Biochemical Pathways
Given its potential role in inhibiting tubulin polymerization, it can be inferred that it may affect the cell cycle, particularly the mitosis phase . Disruption of tubulin polymerization can lead to cell cycle arrest, preventing cells from dividing and potentially leading to cell death .
Result of Action
If it does inhibit tubulin polymerization as suggested, it could lead to cell cycle arrest and potentially cell death . This could make it a potential candidate for the development of new anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Indole Derivative Preparation: The indole moiety can be synthesized or obtained from commercial sources.
Coupling Reaction: The azepane and indole derivatives are coupled using appropriate reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the oxoacetamide group.
Substitution: Various substitution reactions can take place, especially on the azepane ring and the indole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(piperidin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-(3-(morpholin-1-yl)propyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Uniqueness
“N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide” is unique due to the presence of the azepane ring, which may confer different biological properties compared to similar compounds with piperidine or morpholine rings.
Properties
IUPAC Name |
N-[3-(azepan-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-18(16-9-4-5-10-17(16)22-15)19(24)20(25)21-11-8-14-23-12-6-2-3-7-13-23/h4-5,9-10,22H,2-3,6-8,11-14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNSIXKOTLAVPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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